N-(isoxazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(isoxazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as Compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Antimicrobial Study
Compounds structurally related to N-(isoxazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide have been synthesized and evaluated for their antimicrobial activity. For example, substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in addressing antimicrobial resistance issues. This research highlights the possibility of designing and synthesizing potent antimicrobial agents based on the structural framework of related compounds (Anuse et al., 2019).
Anti-Fatigue Effects
A series of benzamide derivatives, including those with piperidine and isoxazole structural motifs, have been synthesized and investigated for their anti-fatigue effects in animal models. This research provides insights into the potential application of similar compounds in enhancing physical performance or managing conditions associated with fatigue (Wu et al., 2014).
Anti-Arrhythmic Activity
Piperidine-based compounds, including those with isoxazolyl substituents, have been synthesized and evaluated for their anti-arrhythmic activity. Such studies indicate the potential therapeutic applications of these compounds in treating arrhythmias, further demonstrating the versatility of the chemical framework for various biomedical applications (Abdel‐Aziz et al., 2009).
Herbicidal Activity
Research into the design and synthesis of aryl-formyl piperidinone derivatives with isoxazole components has led to the discovery of potent herbicidal agents. This demonstrates the agricultural applications of compounds structurally related to this compound, offering new avenues for the development of herbicides (Fu et al., 2021).
Mechanism of Action
Target of Action
The primary target of N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide is the gamma-aminobutyric acid-gated chloride channel (GABA-Cl) which is selective for mites . This compound acts as a non-competitive antagonist of this channel .
Mode of Action
N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide: interacts with its target, the GABA-Cl channel, by inhibiting it . This inhibition causes a paralytic action in the target organism, leading to its death .
Biochemical Pathways
The biochemical pathways affected by N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide are those involving the GABA-Cl channel. By inhibiting this channel, the compound disrupts the normal functioning of the target organism’s nervous system, leading to paralysis and death .
Result of Action
The molecular and cellular effects of N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide ’s action are the paralysis and subsequent death of the target organism. This is due to the compound’s inhibition of the GABA-Cl channel, which disrupts the normal functioning of the organism’s nervous system .
properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-15(16-14-8-11-22-17-14)12-4-6-13(7-5-12)23(20,21)18-9-2-1-3-10-18/h4-8,11H,1-3,9-10H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPJUTDYIHNLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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